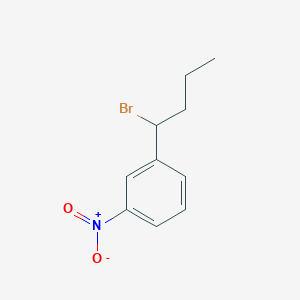

1-(1-Bromobutyl)-3-nitrobenzene

Description

1-(1-Bromobutyl)-3-nitrobenzene is a nitroaromatic compound featuring a bromobutyl substituent at the meta position of the benzene ring. The bromobutyl chain introduces steric and electronic effects, influencing reactivity, crystallinity, and intermolecular interactions. This article synthesizes data from structurally related compounds to infer key characteristics and compare them with 1-(1-Bromobutyl)-3-nitrobenzene.

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

1-(1-bromobutyl)-3-nitrobenzene |

InChI |

InChI=1S/C10H12BrNO2/c1-2-4-10(11)8-5-3-6-9(7-8)12(13)14/h3,5-7,10H,2,4H2,1H3 |

InChI Key |

VXVFAPNEGUKSCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromobutyl)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of butylbenzene followed by nitration. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The nitration step involves treating the bromobutylbenzene with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group.

Industrial Production Methods

Industrial production of 1-(1-Bromobutyl)-3-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromobutyl)-3-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

Substitution: Formation of hydroxyl, cyano, or amino derivatives.

Reduction: Formation of 1-(1-Aminobutyl)-3-nitrobenzene.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

1-(1-Bromobutyl)-3-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromobutyl)-3-nitrobenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

Comparison with Similar Compounds

Structural and Substituent Effects

1-(Bromomethyl)-3-nitrobenzene (C₇H₆BrNO₂)

- Structure : A bromomethyl group (-CH₂Br) replaces the bromobutyl chain.

- Crystallography : Exhibits anisotropic displacement parameters (ADPs) that differ significantly from its chloro analog. Theoretical calculations predicted similar ADPs for both Cl and Br derivatives, but experimental data showed larger ADPs for the bromo compound, suggesting challenges in modeling heavier atoms .

- Reactivity : Participates in SN2 substitution reactions (e.g., with methylenedioxyamphetamine precursors), highlighting the electrophilic nature of the bromomethyl group .

1-(2-Bromoethyl)-3-nitrobenzene (C₈H₈BrNO₂)

- Physical Properties : Melting point: 30–34°C; boiling point: 136–138°C at 0.5 mmHg; density: 1.56 g/cm³ .

- Synthesis : Derived from 3-nitrophenethyl alcohol via bromination, indicating a straightforward route for bromoalkyl-nitrobenzene derivatives .

1-sec-Butyl-3-nitrobenzene (C₁₀H₁₃NO₂)

- Structure : Features a sec-butyl group (-CH(CH₂CH₃)₂) instead of bromobutyl.

- Molecular Weight: 179.22 g/mol (monoisotopic mass: 179.09 g/mol) .

- Key Difference : The absence of bromine reduces halogen-related reactivity and polarizability compared to bromo-substituted analogs.

1-(4-tert-Butylphenyl)-3-nitrobenzene

- Synthesis : Prepared via palladium-catalyzed Suzuki-Miyaura cross-coupling, yielding 42% product . This method contrasts with SN2-based routes for bromoalkyl derivatives.

Physicochemical Properties

Inference for 1-(1-Bromobutyl)-3-nitrobenzene :

- Expected higher molecular weight (~241.11 g/mol) and density compared to shorter-chain analogs.

- The longer bromobutyl chain may enhance lipophilicity and steric hindrance, affecting crystallization and solubility.

Crystallographic and Computational Insights

- ADP Challenges : Heavier bromine atoms complicate theoretical modeling of molecular motion in crystals, as seen in 1-(bromomethyl)-3-nitrobenzene .

- Hydrogen Bonding : Nitro groups in analogs participate in C–H⋯O and N–H⋯O interactions, stabilizing crystal packing . The bromobutyl chain in 1-(1-Bromobutyl)-3-nitrobenzene may disrupt these interactions, leading to distinct packing motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.